molecular formula C22H14O8 B5528485 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid

4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid

Cat. No.: B5528485
M. Wt: 406.3 g/mol
InChI Key: CVKVBRPYFZIZDG-UHFFFAOYSA-N
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Description

4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid is an organic compound with the molecular formula C22H14O8. It is known for its complex structure, which includes a phthalic acid core substituted with a carboxyphenoxybenzoyl group.

Preparation Methods

The synthesis of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid typically involves multi-step organic reactions. One common method includes the esterification of phthalic anhydride with 4-hydroxybenzoic acid, followed by subsequent carboxylation and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid in its applications involves its ability to form stable complexes with metal ions. These complexes exhibit unique electronic and structural properties that enable their use in sensing and catalysis. The molecular targets include metal ions and organic pollutants, and the pathways involve coordination chemistry and photochemical reactions .

Properties

IUPAC Name

4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(14-5-10-17(21(26)27)18(11-14)22(28)29)12-1-6-15(7-2-12)30-16-8-3-13(4-9-16)20(24)25/h1-11H,(H,24,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVBRPYFZIZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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